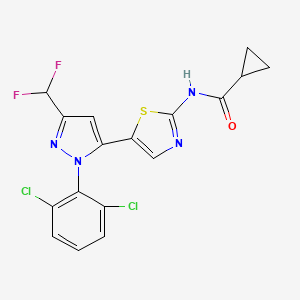

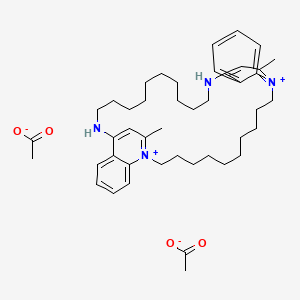

N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-3 is a potent inhibitor of activated LIM domain kinases LIMK1 and LIMK2 (IC50s = 5 and 6 nM, respectively). It is used to study the role of activated LIMK isoforms in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin and tubulin.

BMS-3 is a LIM kinase 1 (LIMK1) inhibitor. LIMK inhibition with 1 μM BMS-3 damaged MTOC protein localisation to spindle poles, undermined the formation and positioning of functional MTOC and thus disrupted spindle formation and chromosome alignment. These effects were phenocopied by microinjection of LIMK1 antibody into mouse oocytes. LIM kinase 1 (LIMK1) activity is essential for cell migration and cell cycle progression.

Scientific Research Applications

Antibacterial Agents : Analogues of the compound have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also being non-cytotoxic to mammalian Vero cell line (Palkar et al., 2017).

Structural Characterization : Isostructural analogs with slight variations in the chemical structure have been synthesized and characterized, indicating a potential for diverse applications in pharmaceutical and chemical research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer and Antimicrobial Activities : Some derivatives exhibit significant anticancer and antimicrobial activities. Molecular docking studies have been conducted to understand their interactions with different proteins, suggesting their potential as therapeutic agents (Viji et al., 2020).

Anti-tumor Activities : Certain pyrazole derivatives, related to the compound , have been synthesized and evaluated for their anti-tumor activities against various human tumor cell lines, demonstrating significant potential in cancer research (Mohareb, El-Sayed, & Abdelaziz, 2012).

Research Chemical Characterization : The compound and its isomers have been identified and characterized as research chemicals, with their synthesis, analytical characterization, and potential pharmacological activities being a subject of study (McLaughlin et al., 2016).

Molecular Docking and Quantum Chemical Calculations : Further studies include molecular docking and quantum chemical calculations, enhancing our understanding of the biological effects and interactions at the molecular level (Viji et al., 2020).

Antimicrobial Agents : Some derivatives of the compound have shown potent antimicrobial properties, suggesting their potential use in treating bacterial and fungal infections (Ragavan, Vijayakumar, & Kumari, 2010).

Mechanism of Action

Target of Action

BMS-3 primarily targets LIM kinases (LIMK1 and LIMK2) . LIM kinases are crucial regulators of actin dynamics, playing a significant role in cell migration, division, and morphology .

Mode of Action

BMS-3 acts as a potent inhibitor of LIMK1 and LIMK2, with IC50s of 5 nM and 6 nM respectively . By inhibiting these kinases, BMS-3 disrupts actin dynamics, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of LIMK1 and LIMK2 by BMS-3 affects the actin cytoskeleton, a critical component of cellular structure and movement . This disruption can lead to a dose-dependent reduction in cell count and induce mitotic arrest .

Result of Action

BMS-3’s inhibition of LIMK1 and LIMK2 leads to changes in cell behavior, including a reduction in cell count and the induction of mitotic arrest . This suggests that BMS-3 could potentially be used to control the growth of certain types of cells, such as cancer cells .

properties

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)cyclopropanecarboxamide | |

Q & A

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding BMS-3) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor BMS-3 compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, BMS-3 demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like BMS-3. []

Q6: What is the primary function of the BMS-3 Radiometer blood gas analyzer in the context of these studies?

A6: The BMS-3 Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the BMS-3 blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the BMS-3, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the BMS-3 blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the BMS-3 at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the BMS-3 blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The BMS-3 blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

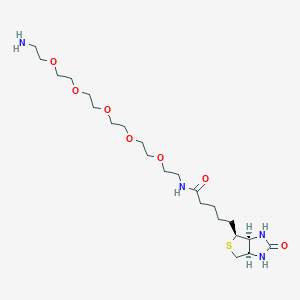

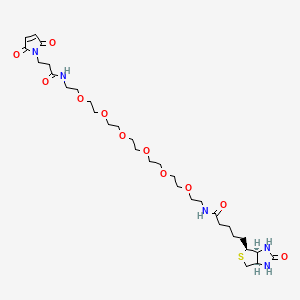

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

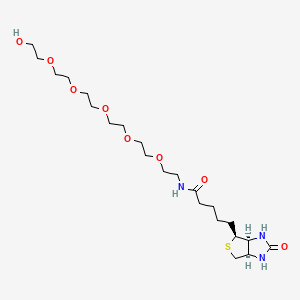

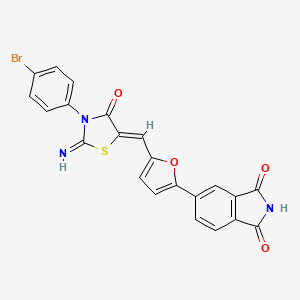

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)

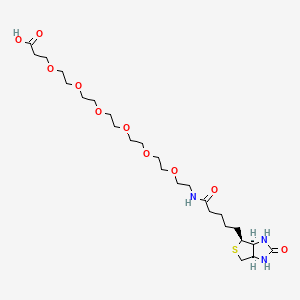

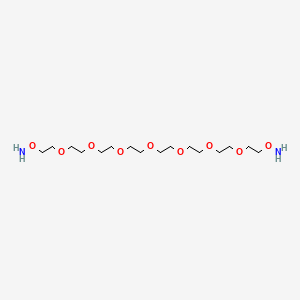

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)